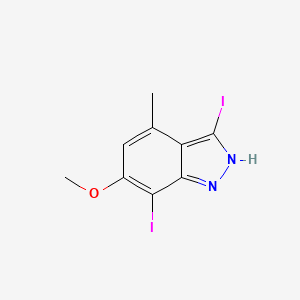

3,7-Diiodo-6-methoxy-4-methyl-1H-indazole

Beschreibung

Significance of Indazole Scaffold in Medicinal Chemistry and Chemical Biology

The indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in medicinal chemistry and drug discovery. thieme-connect.depatsnap.com While relatively rare in nature, synthetic indazole derivatives exhibit a remarkable breadth of pharmacological activities, making them a subject of intense investigation. thieme-connect.depatsnap.com The structural versatility of the indazole ring allows it to serve as a bioisostere for other aromatic systems like indoles or phenols, offering advantages such as improved metabolic stability and the ability to form crucial hydrogen bond interactions with biological targets. chemicalbook.com

The significance of the indazole scaffold is underscored by its presence in numerous FDA-approved drugs. patsnap.com These include agents for a wide array of conditions, demonstrating the scaffold's therapeutic versatility. For instance, Pazopanib (B1684535) is a multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. patsnap.comvnu.edu.vn Granisetron acts as a 5-HT3 receptor antagonist to prevent nausea and vomiting in chemotherapy patients. patsnap.com Other examples include Benzydamine, an anti-inflammatory agent, and Entrectinib, a potent kinase inhibitor for cancers with specific genetic fusions. patsnap.comfluorochem.co.uk

The biological activities attributed to indazole-containing compounds are extensive, encompassing antitumor, anti-inflammatory, antimicrobial, analgesic, and anti-HIV properties. thieme-connect.dechemical-suppliers.euresearchgate.net In chemical biology, indazoles are frequently employed as core structures for developing selective kinase inhibitors, which are pivotal tools for dissecting cellular signaling pathways. ed.ac.uknih.gov The ability of the indazole nucleus to engage in specific interactions with the ATP-binding pocket of kinases makes it a favored starting point for the design of potent and selective modulators of enzyme activity. chemicalbook.comnih.gov

Overview of Substituted Indazole Derivatives in Contemporary Chemical Research

Contemporary chemical research has moved beyond the parent indazole to explore the vast chemical space offered by its substituted derivatives. The strategic placement of various functional groups on the indazole ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity. thieme-connect.dechemical-suppliers.eu Researchers actively investigate how modifications at different positions of the indazole core influence factors such as target affinity, selectivity, solubility, and metabolic stability.

A significant area of focus is the synthesis of indazole derivatives as inhibitors of protein kinases, which play a central role in cell signaling and are often dysregulated in diseases like cancer. ed.ac.uknih.govresearchgate.net For example, studies have shown that introducing specific substituents can lead to potent inhibitors of kinases such as VEGFR-2, c-Met, and anaplastic lymphoma kinase (ALK). nih.govnih.gov The 1H-indazole-3-amine and 1H-indazole-3-carboxamide motifs are recognized as effective "hinge-binding" fragments that anchor the molecule into the ATP-binding site of many kinases. nih.govjmchemsci.com

Furthermore, the functionalization of the indazole core is crucial for creating key intermediates in multi-step syntheses. Halogenated indazoles, particularly iodo-indazoles, are highly valued precursors in synthetic chemistry. patsnap.comgoogle.com The iodine atoms serve as versatile handles for transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. google.com These reactions enable the efficient construction of complex molecular architectures by forming new carbon-carbon or carbon-heteroatom bonds at specific positions on the indazole ring, a critical step in building libraries of compounds for drug discovery programs. google.com Recent research has also explored the development of novel synthetic methods to create diverse indazole derivatives, including those with unique substitution patterns, to fuel the discovery of new bioactive agents. chemical-suppliers.euresearchgate.net

Scope and Research Focus on 3,7-Diiodo-6-methoxy-4-methyl-1H-indazole

A review of public academic literature and patent databases indicates that the specific compound This compound is not the subject of dedicated research studies. Its primary documentation appears in the catalogs of chemical suppliers, identifying it as a research chemical or building block.

However, the structural features of this molecule—a di-iodinated indazole core with methoxy (B1213986) and methyl substitutions—are highly relevant to the synthetic strategies used in medicinal chemistry, particularly for the development of kinase inhibitors. The presence of two iodine atoms, one at the C3 and one at the C7 position, makes this compound a potentially valuable synthetic intermediate. As seen in the synthesis of related pharmaceutical compounds, iodo-indazoles are key precursors. patsnap.comgoogle.com For instance, 3-iodo-6-nitro-indazole is an intermediate that can be elaborated via Heck or Suzuki coupling reactions to build more complex structures. google.com Similarly, 6-iodo-1H-indazole is a documented key intermediate in the synthesis of Axitinib (B1684631), a potent tyrosine kinase inhibitor. patsnap.com The di-iodo nature of the target compound suggests its potential for sequential or differential functionalization at two distinct points on the heterocycle.

The additional substituents, a methoxy group at C6 and a methyl group at C4, are typical modifications used to modulate a molecule's properties. Methoxy groups can influence solubility and often participate in hydrogen bonding with target proteins. nih.gov Methyl groups can provide steric bulk, influence conformation, and block potential sites of metabolism. nih.gov For example, research on EZH2/1 inhibitors has demonstrated the importance of methyl groups at the 4 and 6 positions of an adjacent ring for potent enzyme inhibition. nih.gov

While direct research on this compound is not available, its structure suggests it is designed as a versatile building block for the synthesis of more complex, potentially bioactive molecules, likely within a drug discovery context targeting kinases or other enzyme classes where the indazole scaffold is known to be active.

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 1352397-42-2 | chemical-suppliers.eu |

| Molecular Formula | C₉H₈I₂N₂O | nih.gov |

| Molecular Weight | 413.98 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,7-diiodo-6-methoxy-4-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8I2N2O/c1-4-3-5(14-2)7(10)8-6(4)9(11)13-12-8/h3H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIYRPUXLWFDWKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=NNC(=C12)I)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8I2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70855887 | |

| Record name | 3,7-Diiodo-6-methoxy-4-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70855887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352397-42-2 | |

| Record name | 3,7-Diiodo-6-methoxy-4-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70855887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,7 Diiodo 6 Methoxy 4 Methyl 1h Indazole and Its Advanced Derivatives

Foundational Strategies for Indazole Core Synthesis

The synthesis of the indazole scaffold, a bicyclic heteroaromatic system, is a cornerstone of medicinal and materials chemistry. researchgate.net The development of new synthetic routes for these compounds has been a significant focus for organic chemists, moving from classical methods to more versatile modern techniques. researchgate.net Early strategies often involved diazotization, nitrosation, and base-catalyzed condensation reactions. researchgate.net However, contemporary approaches frequently leverage transition-metal catalysis and advanced cyclization reactions to build this important heterocyclic core. researchgate.netnih.gov

Cyclization Reactions in Indazole Construction

Cyclization reactions are fundamental to forming the bicyclic indazole ring system. These methods involve the formation of the crucial N-N bond and the closure of the pyrazole (B372694) ring onto a benzene (B151609) core.

A variety of cyclization strategies have been developed:

Condensation Reactions: A straightforward approach involves the condensation of substrates like ortho-alkoxy acetophenones with hydrazine (B178648) hydrate, often catalyzed by molecular iodine in a solvent such as DMSO, to yield substituted indazoles. sphinxsai.com Similarly, a metal-free, one-pot reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives provides a mild and operationally simple route to indazoles with broad functional group tolerance. organic-chemistry.org

[3+2] Dipolar Cycloadditions: This method utilizes the reaction between arynes and diazo compounds. For instance, readily available N-tosylhydrazones can react with arynes, generated in situ, to afford 3-substituted indazoles. organic-chemistry.org The reaction proceeds through a 1,3-dipolar cycloaddition of the diazo compound formed from the hydrazone. organic-chemistry.org

Intramolecular C-N Bond Formation: Palladium-catalyzed intramolecular C-N bond formation from precursors like o-alkyne azoarenes is another effective strategy. caribjscitech.com Additionally, N-N bond-forming oxidative cyclization can produce all three tautomeric forms of indazoles from easily accessible 2-aminomethyl-phenylamines. organic-chemistry.org

Cadogan Cyclization: This reaction is a well-established method for preparing various azaheterocycles from nitro-based substrates using trivalent phosphorus reagents. It has been employed in the synthesis of indazole-containing covalent organic frameworks (COFs) through the reduction of a nitro group and subsequent cyclization. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions for Indazole Functionalization

Transition metal-catalyzed reactions have become indispensable tools for both the construction and functionalization of the indazole nucleus, offering high efficiency and selectivity. nih.govrsc.org These methods often involve C-H activation and cross-coupling, allowing for the direct introduction of various substituents onto the indazole ring. nih.gov

Key transition metals and their applications include:

Palladium (Pd): Palladium catalysis is widely used for Suzuki-Miyaura cross-coupling reactions to form C-C bonds, for instance, by coupling 3-iodoindazoles with various aryl boronic acids. mdpi.com It is also effective in intramolecular amination of aryl halides and the direct oxidative arylation of the indazole core. sphinxsai.comresearchgate.net

Copper (Cu): Copper catalysts are employed in multi-component reactions, such as the one-pot synthesis of 2-aryl-2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide. caribjscitech.com Copper(I) oxide (Cu₂O) has been used as a ligand-free catalyst for the cross-coupling of nitrogen heterocycles like indazole with iodopyridines. researchgate.net

Rhodium (Rh) and Cobalt (Co): Rhodium(III) and Cobalt(III) catalysts have been utilized in C-H activation/annulation cascades. nih.gov For example, Rh(III) can catalyze the reaction between azobenzenes and aldehydes to form 2H-indazoles. caribjscitech.comnih.gov Cobalt(III) complexes have been shown to enable the single-step assembly of N-aryl-2H-indazoles from azobenzenes and aldehydes through a C-H functionalization/addition/cyclization cascade. nih.gov

These catalytic systems provide powerful and straightforward pathways to complex molecular structures, often with high atom economy and tolerance for various functional groups. nih.gov

| Catalyst System | Reaction Type | Starting Materials | Reference |

|---|---|---|---|

| Pd(OAc)₂/dppf | Intramolecular Amination | N-aryl-N-(o-bromobenzyl)-hydrazines | caribjscitech.com |

| CuI/TMEDA | Three-Component Condensation | 2-bromobenzaldehydes, primary amines, sodium azide | caribjscitech.com |

| Cp*Co(III) complex | C-H Functionalization/Cyclization | Azobenzenes, Aldehydes | nih.gov |

| Rh(III) complex | C-H Activation/Annulation | Azobenzenes, α-keto aldehydes | nih.gov |

| Pd(PPh₃)₄ | Suzuki-Miyaura Coupling | 3-iodoindazole, arylboronic acids | mdpi.com |

Green Chemistry Approaches in Indazole Synthesis, including Microwave-Assisted Protocols

In line with the principles of green chemistry, microwave-assisted organic synthesis (MAOS) has emerged as a revolutionary technique. ijrpas.comresearchgate.net This approach offers significant advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes), increased product yields, and often cleaner reactions with fewer byproducts. nih.govijesi.orgyoutube.com

The core mechanisms of microwave heating involve dipolar polarization and ionic conduction, which lead to efficient and uniform heating of the reaction mixture. ijrpas.comresearchgate.net This technology has been successfully applied to the synthesis of indazole derivatives. For example, the synthesis of tetrahydroindazoles from 2-acetylcyclohexanone (B32800) and various hydrazines using microwave irradiation resulted in improved yields and shortened reaction times compared to conventional reflux methods. nih.gov The use of microwave heating aligns with green chemistry principles by increasing energy efficiency and often reducing the need for hazardous solvents. ijrpas.comyoutube.com Reactions can sometimes be performed in water or even under solvent-free conditions on a solid support, further enhancing their environmental friendliness. youtube.com

| Parameter | Microwave-Assisted Synthesis (MAOS) | Conventional Heating | Reference |

|---|---|---|---|

| Reaction Time | Minutes | Hours to Days | nih.govijesi.org |

| Energy Efficiency | High (direct heating of molecules) | Low (heating of vessel and surroundings) | ijrpas.com |

| Yields | Often higher | Variable | researchgate.netnih.gov |

| Byproducts | Often reduced | More prevalent | ijrpas.com |

Regioselective Functionalization Strategies for 3,7-Diiodo-6-methoxy-4-methyl-1H-indazole

The synthesis of the specifically substituted target compound, This compound , requires precise control over the regiochemistry of the functionalization steps. Starting from a pre-formed 6-methoxy-4-methyl-1H-indazole core, the introduction of iodine atoms at the C3 and C7 positions is the key challenge. The inherent reactivity of the indazole ring dictates that the C3 position is generally more susceptible to electrophilic substitution and metallation than other positions. chim.itnih.gov Therefore, a sequential strategy is typically required.

Methodologies for Installing Iodine Substituents at Positions 3 and 7

The introduction of iodine at the C3 and C7 positions would likely proceed in a stepwise manner, addressing the more reactive C3 position first, followed by the functionalization of the C7 position.

Iodination at the C3 Position: The iodination of the C3 position of the 1H-indazole ring is a well-documented and efficient process. chim.itmdpi.com This transformation is typically achieved through direct halogenation using molecular iodine (I₂) in the presence of a base. mdpi.comchim.it A common procedure involves treating the indazole substrate with iodine and potassium hydroxide (B78521) (KOH) in a polar aprotic solvent like dimethylformamide (DMF). mdpi.comchim.itmdpi.com This method has been shown to provide high yields for a variety of substituted indazoles. chim.it An alternative approach involves the magnesiation of an N-protected indazole at the C3 position, followed by trapping the resulting organometallic intermediate with an iodine source. nih.gov

Iodination at the C7 Position: Functionalization at the C7 position is significantly more challenging due to the lower reactivity of this site compared to C3. nih.gov Direct C7 halogenation often requires specific directing groups or pre-functionalization to achieve selectivity. While direct C7 bromination of 4-substituted-1H-indazoles using N-bromosuccinimide (NBS) has been reported, achieving direct C7 iodination is less common. nih.gov A plausible route to a C7-iodo derivative could involve a halogen-dance reaction or a metal-halogen exchange from a C7-bromo precursor, followed by quenching with an iodine electrophile. Alternatively, a Suzuki-Miyaura coupling reaction of a C7-bromoindazole could be envisioned, although this introduces an aryl group, not an iodine atom directly. nih.gov For the synthesis of This compound , the most logical sequence would be the initial, highly regioselective iodination at C3, followed by a more forcing or specifically designed reaction to introduce the second iodine atom at the C7 position of the resulting 3-iodo-6-methoxy-4-methyl-1H-indazole intermediate.

Direct halogenation is the most straightforward method for introducing iodine onto the indazole ring. The optimization of these reactions is crucial for achieving high regioselectivity and yield.

For C3 iodination, the reaction conditions are well-established. chim.itmdpi.com

Reagents: The most common reagent system is molecular iodine (I₂) combined with a base. chim.it

Base: Potassium hydroxide (KOH) is frequently used, although other bases like potassium carbonate (K₂CO₃) have also been reported. chim.itrsc.org The base is essential for deprotonating the indazole N-H or activating the C3 position for electrophilic attack.

Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are typically employed. chim.it Dioxane has also been used successfully. chim.it

Optimization: The reaction is generally rapid, often completing within an hour at room temperature. mdpi.commdpi.com The choice of an appropriate N-protecting group (e.g., THP) can be used to direct metallation specifically to the C3 position, which can then be trapped with iodine, providing an alternative to direct electrophilic substitution. nih.gov

Optimizing the subsequent C7 iodination would require more rigorous investigation. It might involve screening different iodinating agents (e.g., N-iodosuccinimide (NIS)), stronger bases, or transition-metal-catalyzed C-H activation strategies directed at the C7 position. The presence of the electron-donating methoxy (B1213986) group at C6 and the methyl group at C4, along with the iodine at C3, would electronically influence the C7 position, requiring careful tuning of the reaction conditions to achieve the desired di-iodinated product.

| Indazole Substrate | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1H-Indazole | I₂, KOH | DMF | 1 hr, RT | Not specified | mdpi.com |

| 6-Bromoindazole | I₂, KOH | DMF | Not specified | Good | chim.it |

| 5-Methoxyindazole | I₂, KOH | Dioxane | Not specified | Quantitative | chim.it |

| (1H-Indazol-6-yl)boronic acid | I₂, K₂CO₃ | Not specified | Not specified | Not specified | rsc.org |

Sequential Organometallic Approaches for Iodination

The introduction of two iodine atoms at the C3 and C7 positions of the indazole scaffold necessitates regioselective methods. Sequential organometallic strategies offer precise control over the site of halogenation. A plausible route for di-iodination involves a sequence of protection, directed metalation, and quenching with an iodine source.

One powerful strategy is the Directed ortho-Metalation (DoM) , where a directing metalation group (DMG) guides the deprotonation of the nearest ortho-position by a strong base, typically an organolithium reagent. baranlab.orgwikipedia.org The resulting aryllithium intermediate is then trapped with an electrophile, such as molecular iodine (I₂). For indazoles, the pyrazole nitrogen can act as a DMG. For instance, after protecting the N1-position (e.g., with a tetrahydropyranyl (THP) group), the C7-proton becomes susceptible to deprotonation due to direction from the N2 atom. Subsequent treatment with an iodinating agent installs the first iodine atom at C7.

Following C7-iodination, a second iodination at the C3 position can be achieved. The C3 position of the indazole ring is inherently acidic and can be selectively metalated. A highly effective method involves the use of TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), which has been shown to perform regioselective magnesiation at the C3 position of N-THP protected iodoindazoles, including 7-iodoindazole. nih.gov This magnesiated intermediate reacts efficiently with iodine to yield the 3,7-diiodoindazole derivative. nih.gov This sequence ensures high regioselectivity for the introduction of both iodine atoms.

Table 1: Selected Organometallic Iodination Approaches for Heterocycles

| Heterocycle Type | Position | Reagents | Key Strategy | Reference |

|---|---|---|---|---|

| N-Protected Indazole | C3 | 1. TMPMgCl·LiCl 2. I₂ | Regioselective Magnesiation | nih.gov |

| 1-Aryl-7-azaindole | C2 | 1. LiTMP-Zn(TMP)₂ 2. I₂ | Deprotometalation-Iodolysis | mdpi.com |

| Anisole (Aromatic Model) | ortho | 1. n-BuLi 2. Electrophile (e.g., I₂) | Directed ortho-Metalation (DoM) | wikipedia.org |

| N-Protected Indazole | C7 | 1. n-BuLi or s-BuLi 2. I₂ | Directed ortho-Metalation (DoM) | baranlab.org |

Decarboxylative Iodination Reactions

An alternative modern approach to introduce iodine atoms onto an aromatic core is through decarboxylative iodination. This method avoids the use of strong organometallic bases and often proceeds under milder, transition-metal-free conditions. The strategy relies on the synthesis of an indazole-carboxylic acid precursor, which is then converted to the corresponding iodo-indazole.

For instance, to achieve iodination at the C7 position, a 6-methoxy-4-methyl-1H-indazole-7-carboxylic acid would be required as a starting material. The reaction typically involves heating the carboxylic acid with molecular iodine (I₂) and an oxidant. This transformation provides a powerful tool for the synthesis of aryl iodides from readily available benzoic acids and their heteroaromatic analogues. Mechanistic studies suggest these reactions can proceed via non-radical pathways, distinguishing them from classical Hunsdiecker-type reactions.

Introduction and Manipulation of the Methoxy Group at Position 6

The 6-methoxy substituent is typically incorporated by starting the synthesis with a precursor that already contains the methoxy group on the benzene ring. This "from-the-beginning" approach is generally more efficient than attempting to install the group onto a pre-formed indazole.

A common route involves the cyclization of a substituted aniline (B41778). For the target molecule, a suitable precursor would be a 3-amino-4-methoxy-2,6-dimethylaniline derivative. This aniline can then undergo diazotization followed by intramolecular cyclization (a process known as the Jacobson indazole synthesis) to form the indazole ring system. Alternatively, three-component benzannulation reactions can be employed to construct substituted anilines that serve as precursors. beilstein-journals.org The synthesis of 7-methoxyindazole has been reported starting from 2-methoxy-6-methylaniline, highlighting the viability of this precursor-based strategy. nih.gov

Manipulation of the methoxy group is also possible. A common transformation is O-demethylation to the corresponding 6-hydroxy-indazole using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). The resulting hydroxyl group can be a handle for further functionalization or can be re-alkylated with different alkyl halides to generate a library of 6-alkoxy derivatives.

Strategies for Methylation at Position 4

Similar to the methoxy group, the methyl group at the C4 position is most strategically introduced as part of the aromatic starting material prior to indazole ring formation. Direct C-H methylation at the C4 position of a pre-formed 6-methoxy-indazole is challenging due to competing reactivity at other sites (N1, C3, C5, C7).

Therefore, the synthesis would ideally begin with a commercially available or synthetically accessible methylated benzene derivative, such as a substituted xylene or toluene. For the target compound, a key precursor would be derived from 3,5-dimethylanisole . Through a sequence of reactions, such as nitration, reduction, and other functional group interconversions, a suitably substituted aniline like 2-iodo-5-methoxy-4,6-dimethylaniline could be prepared. This aniline derivative would then be subjected to cyclization conditions to form the 4-methyl-6-methoxy-7-iodo-1H-indazole core, which can then be iodinated at the C3 position as described previously. This synthetic design, building complexity from simple, pre-substituted aromatic precursors, is a cornerstone of heterocyclic chemistry. The synthesis of other methylated heterocycles, such as 4-methylimidazole (B133652) or 4-methyl-1,2,3-thiadiazoles, similarly relies on using methylated starting materials. google.comnih.gov

Derivatization and Scaffold Modification Strategies for Expanding Indazole Chemical Space

The this compound scaffold is an excellent platform for further chemical space exploration through derivatization. The two iodine atoms at C3 and C7 serve as versatile synthetic handles for a variety of cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are paramount for this purpose. The Suzuki-Miyaura reaction , which couples an organoboron reagent (boronic acid or ester) with an organic halide, is widely used for C-C bond formation. mdpi.com The C3- and C7-iodo positions can be selectively reacted with a diverse array of aryl- and heteroarylboronic acids to generate libraries of novel indazole derivatives. nih.govnih.govresearchgate.net The reaction conditions, including the choice of palladium catalyst, ligand, and base, can be tuned to control the reactivity and yield. mdpi.com

Other valuable cross-coupling reactions include:

Sonogashira coupling: To introduce alkyne moieties using a terminal alkyne, a palladium catalyst, and a copper(I) co-catalyst.

Buchwald-Hartwig amination: To form C-N bonds, introducing amine, amide, or carbamate (B1207046) functionalities.

Heck coupling: To install alkene substituents.

In addition to C-H functionalization, the N1 position of the indazole ring is readily derivatized. Alkylation or arylation at this position can be achieved using various alkyl halides or arylboronic acids under appropriate conditions, significantly altering the compound's properties. nih.gov

More advanced strategies involve modifying the core scaffold itself. Scaffold hopping is a medicinal chemistry strategy where the indazole core is replaced by a different bioisosteric heterocycle to discover new chemotypes, for example, transforming an indole-based lead into an indazole derivative. nih.gov Furthermore, skeletal editing techniques allow for the direct conversion of one heterocyclic system to another, such as the transformation of an indole (B1671886) into an indazole through oxidative cleavage and ring reconstruction, offering a powerful method for late-stage diversification. chemrxiv.org

Table 2: Common Derivatization Reactions for Iodo-Indazoles

| Reaction Type | Position | Coupling Partner | Catalyst/Reagents | Introduced Group | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | C3 / C7 | Ar-B(OH)₂ | Pd(PPh₃)₄, Base | Aryl / Heteroaryl | mdpi.comnih.gov |

| Suzuki-Miyaura | C3 | Vinyl-B(pin) | PdCl₂(PPh₃)₂, Base (Microwave) | Vinyl | nih.gov |

| N-Alkylation | N1 | CH₃I | K₂CO₃, DMF | Methyl | nih.gov |

| N-Arylation | N1 | Ar-B(OH)₂ | Cu(OAc)₂, Base | Aryl | nih.gov |

| Magnesiation-Trapping | C3 | Electrophile (e.g., R-CHO) | 1. TMPMgCl·LiCl 2. R-CHO | Hydroxyalkyl | nih.gov |

Future Directions and Emerging Research Perspectives for 3,7 Diiodo 6 Methoxy 4 Methyl 1h Indazole

Development of Novel and Sustainable Synthetic Routes for Complex Indazole Derivatives

The synthesis of polysubstituted indazoles, such as 3,7-Diiodo-6-methoxy-4-methyl-1H-indazole , often requires multi-step sequences. Future research should focus on developing more efficient, sustainable, and versatile synthetic methodologies.

A key area of development lies in the late-stage functionalization of the indazole core. Modern techniques like C-H bond activation and functionalization are powerful tools for introducing molecular complexity in a step-economic fashion. rsc.orgacs.orgresearchgate.net Research into rhodium(III)-catalyzed C–H bond addition, for instance, has enabled the one-step synthesis of substituted N-aryl-2H-indazoles from readily available starting materials. nih.gov Applying such methods to a pre-existing methoxy-methyl-indazole scaffold could provide a direct route to the 7-iodo-substituted variant.

Furthermore, the iodination of indazoles is a well-established transformation, often utilizing molecular iodine in the presence of a base like potassium hydroxide (B78521). chim.itmdpi.com Future studies could optimize these conditions for the specific substrate , potentially employing milder and more selective iodinating agents like N-iodosuccinimide (NIS). chim.it A particularly elegant approach for creating highly functionalized indazoles involves a regioselective magnesiation at position 3 of iodo-substituted indazoles, which can then be trapped with various electrophiles. nih.gov This strategy could be adapted to introduce the 3-iodo group onto a 7-iodo-6-methoxy-4-methyl-1H-indazole intermediate.

The development of one-pot or domino reaction sequences would represent a significant advance. For example, a domino benzannulation of o-chloropyrazolyl ynones with nitromethane (B149229) derivatives has been reported as a novel entry to polyfunctionalized indazoles. researchgate.net Exploring analogous strategies could lead to highly efficient and convergent syntheses of complex indazoles like the one in focus.

| Synthetic Strategy | Potential Application for this compound | Key Advantages |

| C-H Functionalization | Direct iodination at C7 or C3 positions of a pre-formed indazole core. rsc.orgresearchgate.netnih.gov | High atom economy, late-stage modification. |

| Optimized Iodination | Selective iodination using agents like I2/KOH or NIS. chim.itmdpi.com | Direct introduction of iodine atoms. |

| Magnesiation-Trapping | Introduction of the C3-iodo group onto a 7-iodoindazole precursor. nih.gov | Access to a wide range of functional groups. |

| Domino Reactions | One-pot synthesis from simpler starting materials. researchgate.net | Increased efficiency, reduced waste. |

Identification and Validation of Undiscovered Biological Targets for Therapeutic Applications

The true potential of This compound lies in its yet-to-be-discovered biological activities. The indazole scaffold is a privileged structure in drug discovery, with derivatives showing a wide array of pharmacological effects, including anti-tumor, anti-inflammatory, and antimicrobial activities. nih.govorientjchem.orgresearchgate.net

Many indazole-based drugs function as kinase inhibitors. nih.govmdpi.com For instance, Axitinib (B1684631) and Pazopanib (B1684535) are multi-kinase inhibitors used in cancer therapy. pnrjournal.commdpi.com Given this precedent, a primary avenue of investigation should be the screening of This compound against a broad panel of protein kinases. The specific substitution pattern may confer selectivity for kinases that are not targeted by existing drugs. Other known targets of indazole derivatives include indoleamine 2,3-dioxygenase 1 (IDO1) and various receptors like the 5-HT1A receptor. nih.govorientjchem.org

The di-iodo substitution is of particular interest. Halogen bonds, particularly those involving iodine, are increasingly recognized for their potential to enhance protein-ligand interactions. Therefore, this compound could exhibit high affinity and selectivity for novel biological targets. Future research should employ a combination of high-throughput screening and target-based assays to identify its molecular targets. Subsequent validation in cellular and in vivo models will be crucial to establish its therapeutic potential. rsc.org

Advanced Computational Methodologies and Artificial Intelligence in Indazole Drug Discovery

Computational approaches are indispensable in modern drug discovery for accelerating the identification and optimization of lead compounds. hilarispublisher.com For This compound , these methods can predict its physicochemical properties, potential biological targets, and metabolic fate before committing to costly and time-consuming laboratory synthesis and testing.

Molecular docking studies can be employed to screen the compound against libraries of known protein structures, providing initial hypotheses about its biological targets. biotech-asia.orgdoi.orgresearchgate.net For example, computational screening of indazole libraries has been used to identify potential VEGFR-2 kinase inhibitors. biotech-asia.org Such studies could predict the binding mode and affinity of This compound within the ATP-binding pocket of various kinases, guiding further experimental work.

| Computational Method | Application to this compound | Expected Outcome |

| Molecular Docking | Screening against libraries of protein targets (e.g., kinases). biotech-asia.orgresearchgate.net | Identification of potential biological targets and binding modes. |

| ADMET Prediction | In silico assessment of absorption, distribution, metabolism, excretion, and toxicity. biotech-asia.org | Early assessment of drug-likeness and potential liabilities. |

| Machine Learning | Training models on known indazole data to predict activity. mdpi.com | Prioritization of biological assays and prediction of efficacy. |

| Generative AI | Designing novel analogs with improved properties. technologynetworks.com | Virtual library generation for future synthesis. |

Integration of Omics Technologies for Systems-Level Biological Understanding

To fully understand the biological effects of This compound , a systems-level approach is necessary. Omics technologies—genomics, transcriptomics, proteomics, and metabolomics—provide a global view of the molecular changes induced by a compound in a biological system.

Should initial screenings reveal significant biological activity, transcriptomic and proteomic studies on treated cells could reveal the pathways and networks modulated by the compound. This unbiased approach can help identify its mechanism of action and may uncover novel, unanticipated biological targets. Metabolomic analysis can further elucidate the downstream effects of target engagement and provide insights into the compound's impact on cellular metabolism.

Integrating these multi-omics datasets will be key to building a comprehensive picture of the compound's cellular effects. This systems-level understanding is invaluable for identifying biomarkers of response and for predicting potential toxicities, thereby guiding its preclinical and clinical development.

Exploration of New Application Areas in Chemical Biology and Material Science

Beyond therapeutic applications, the unique structure of This compound opens doors to its use in chemical biology and material science. The two iodine atoms provide handles for further chemical modification, such as cross-coupling reactions, allowing for the attachment of fluorescent tags, biotin (B1667282) labels, or other functional moieties. This could enable the development of chemical probes to study biological processes or to validate drug-target engagement in living cells.

In the realm of material science, indazole derivatives have been explored for their optical properties. rsc.org Research has shown that introducing different substituents to the indazole scaffold can tune its fluorescence emission. rsc.org The specific electronic properties conferred by the iodo, methoxy (B1213986), and methyl groups might result in interesting photophysical characteristics. Future work could explore the potential of This compound and its derivatives as organic light-emitting diodes (OLEDs), fluorescent sensors, or components of other advanced materials. rsc.orgmdpi.com

Q & A

How can researchers optimize the synthesis of 3,7-Diiodo-6-methoxy-4-methyl-1H-indazole to achieve high yield and purity?

Methodological Answer:

Synthesis optimization involves:

- Iodination Control : Sequential iodination at positions 3 and 7 using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to minimize side reactions .

- Solvent Selection : Reflux in polar aprotic solvents (e.g., DMSO) to stabilize intermediates, as demonstrated in analogous indazole syntheses .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization in ethanol-water mixtures to isolate high-purity crystals (>95%) .

What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : - and -NMR to confirm substituent positions, with iodine’s inductive effect causing distinct deshielding of adjacent protons .

- X-ray Crystallography : Resolves bond angles and hydrogen-bonding networks, critical for confirming regioselectivity and solid-state stability (e.g., C–I bond lengths ~2.09 Å) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (CHINO) with <2 ppm error .

How can researchers resolve contradictions in reported biological activity data for indazole derivatives?

Methodological Answer:

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and normalize data to positive controls (e.g., staurosporine for cytotoxicity) .

- Orthogonal Validation : Confirm activity via fluorescence polarization (binding affinity) and isothermal titration calorimetry (thermodynamic parameters) .

- Meta-Analysis : Compare substituent effects across studies (e.g., iodine’s role in enhancing membrane permeability vs. methoxy’s metabolic stability) .

What computational strategies predict the electronic structure and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : B3LYP/6-311++G(d,p) basis set to calculate HOMO-LUMO gaps (~4.2 eV) and electrostatic potential maps, identifying nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water/DMSO) to assess solubility and aggregation tendencies .

- TD-DFT : Predict UV-Vis spectra ( ~290 nm) for comparison with experimental data .

How to address purification challenges caused by iodine’s heavy atom effect?

Methodological Answer:

- Chromatography : Use reversed-phase HPLC with a C18 column and acetonitrile/water mobile phase to separate halogenated byproducts .

- Recrystallization : Optimize solvent polarity (e.g., dichloromethane/hexane) to exploit iodine’s high molecular weight for selective crystallization .

What advanced strategies enable structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Analog Synthesis : Replace iodine with bromine or chlorine to assess halogen size’s impact on target binding .

- Pharmacophore Modeling : Overlay with co-crystallized enzyme-inhibitor complexes (e.g., kinase ATP-binding pockets) to identify critical interactions .

- Free-Wilson Analysis : Quantify substituent contributions (e.g., methoxy’s role in metabolic stability) using regression models .

How to evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies : Incubate at pH 1–13 (37°C, 72 hrs) and monitor degradation via LC-MS. Iodine substituents enhance stability at acidic pH .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C) and hygroscopicity risks .

What role does this compound play in catalytic cross-coupling reactions?

Methodological Answer:

- Pd-Catalyzed Reactions : Iodine acts as a directing group for C–H activation, enabling regioselective functionalization at the 4-methyl position .

- Buchwald-Hartwig Amination : Introduce amines at the 1H-indazole nitrogen using XPhos/Pd(OAc) catalysts .

How to quantify trace impurities in synthesized batches?

Methodological Answer:

- LC-MS/MS : Use a triple quadrupole system with electrospray ionization (ESI+) to detect iodinated byproducts (e.g., mono-iodo contaminants) at <0.1% levels .

- ICP-MS : Quantify residual palladium catalysts (<10 ppm) using isotope tracking .

What mechanistic insights can molecular docking provide for this compound’s biological targets?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.